molecular formula C26H26N4O5 B14092156 Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate

Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate

Cat. No.: B14092156
M. Wt: 474.5 g/mol
InChI Key: WEFPNYVFRBOQGR-UHFFFAOYSA-N
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Description

Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the benzoate group and other substituents. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl abscisate: A compound with a similar structure but different functional groups.

    3-Buten-2-one, 4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl): Another compound with a related core structure.

Uniqueness

Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26N4O5

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 4-[1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidin-5-yl]benzoate

InChI

InChI=1S/C26H26N4O5/c1-14-8-6-7-9-18(14)28-23(31)19-15(2)27-22-21(24(32)30(4)26(34)29(22)3)20(19)16-10-12-17(13-11-16)25(33)35-5/h6-13,20,27H,1-5H3,(H,28,31)

InChI Key

WEFPNYVFRBOQGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)C(=O)OC)C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

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